UBE2N Inhibitory Potency of the Unsubstituted Isatin Core vs. 5,7-Dimethyl Analog in a Directly Comparable TR-FRET Biochemical Assay
In the same confirmatory dose-response TR-FRET biochemical assay (PubChem AID 493182), the target compound (BDBM63221, unsubstituted isatin core) exhibited an IC₅₀ of 967 ± 52 nM against human UBE2N, while its closest structural analog—the 5,7-dimethylisatin derivative (BDBM78669, identical N4-(tetrahydrofuran-2-ylmethyl)thiourea substituent)—yielded an IC₅₀ of 509 ± 44 nM [1]. This represents a ~1.9-fold potency difference attributable solely to the absence of methyl groups at positions 5 and 7 of the isatin core. The unsubstituted analog thus provides a defined, lower-potency baseline for structure-activity relationship (SAR) expansion and serves as a comparator scaffold for evaluating the impact of isatin aromatic substitution on UBE2N target engagement [2].
| Evidence Dimension | UBE2N (Ubc13) inhibitory potency — IC₅₀ in TR-FRET biochemical assay |
|---|---|
| Target Compound Data | IC₅₀ = 967 ± 52 nM (BDBM63221 / MLS000590727, unsubstituted isatin core) |
| Comparator Or Baseline | IC₅₀ = 509 ± 44 nM (BDBM78669 / MLS000417314, 5,7-dimethylisatin core; identical N4 substituent) |
| Quantified Difference | ~1.9-fold lower potency for the unsubstituted analog (factor = 967/509 ≈ 1.90) |
| Conditions | PubChem AID 493182; TR-FRET biochemical assay using purified recombinant E1, Ubc13, Uev1a, terbium- and fluorescein-labeled ubiquitin; ATP-regenerating system; Sanford-Burnham Center for Chemical Genomics (SBCCG); confirmatory dose-response format. |
Why This Matters
This direct comparison establishes that the unsubstituted isatin scaffold retains confirmed, sub-micromolar UBE2N inhibitory activity, enabling its use as a non-methylated reference compound in SAR campaigns where aromatic substitution effects on potency and selectivity are systematically explored.
- [1] BindingDB Ki Summary: BDBM63221 IC₅₀ 967±52 nM; BDBM78669 IC₅₀ 509±44 nM. Both from PubChem BioAssay AID 493182 (TR-FRET UBC13 Dose Response Confirmation). Sanford-Burnham Center for Chemical Genomics, deposited 2011. https://www.bindingdb.org/ View Source
- [2] PubChem BioAssay AID 493182. Dose Response Confirmation of uHTS for UBC13 Polyubiquitin Inhibitors via TR-FRET Assay. SBCCG/MLPCN, 2011. https://pubchem.ncbi.nlm.nih.gov/bioassay/493182 View Source
